molecular formula C12H16BrNO2S B1493067 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid CAS No. 1502238-15-4

2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B1493067
CAS No.: 1502238-15-4
M. Wt: 318.23 g/mol
InChI Key: BDTWCAIIHKMYJX-UHFFFAOYSA-N
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Description

2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is a piperidine-based carboxylic acid derivative featuring a 4-bromothiophene substituent. Its structure comprises a piperidine ring linked to a thiophene moiety via a methylene bridge and an acetic acid group at the 4-position of the piperidine.

Properties

IUPAC Name

2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTWCAIIHKMYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Biological Activity

2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structure, includes a piperidine ring and a 4-bromothiophen-2-yl group, which may contribute to its pharmacological properties. The molecular formula is C14H16BrNO2, indicating the presence of both acidic and basic functional groups that can interact with various biological targets.

Current research indicates that this compound may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. Compounds with similar structures have shown selective inhibitory effects against mPGES-1 in low micromolar ranges, suggesting that this compound could exhibit comparable therapeutic properties.

Anticancer Properties

Studies suggest that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in glioma and other cancer cell lines .

Summary of Biological Activities

Activity Description
Anticancer Induces apoptosis and cell cycle arrest in cancer cell lines
Anti-inflammatory Potential mPGES-1 inhibition leading to reduced inflammation
Antimicrobial Similar compounds have shown antibacterial and antifungal properties

Case Studies

  • Inhibition of mPGES-1 : A study highlighted the importance of mPGES-1 inhibitors in reducing inflammation associated with cancer. Compounds structurally related to this compound were effective at low concentrations, indicating a promising avenue for therapeutic development.
  • Cell Cycle Arrest : Research involving derivatives of this compound demonstrated their ability to halt the cell cycle in specific phases, leading to increased apoptosis rates in treated cancer cells. This suggests potential applications in targeted cancer therapies .

The synthesis of this compound typically involves multi-step reactions, including methods such as the Suzuki-Miyaura coupling which is effective for forming carbon-carbon bonds between aryl halides and boronic acids. The presence of both acidic and electrophilic groups enhances its reactivity and versatility for further modifications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituent on Piperidine Key Functional Groups Molecular Weight (g/mol) Notable Properties References
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid 4-Bromothiophen-2-ylmethyl Acetic acid, bromothiophene ~315 (estimated) Enhanced lipophilicity due to bromothiophene; potential for π-π interactions -
2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d) 2-Bromo-4-(methoxycarbonyl)phenyl Bromophenyl, methoxycarbonyl ~356 (estimated) Electron-withdrawing groups may modulate enzyme binding; used in sEH inhibition studies
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenylmethoxycarbonyl (Fmoc) Fmoc-protected piperazine ~443.50 Fmoc group aids in solid-phase synthesis; high purity (95%)
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid Boc-protected amino Boc, amino 258.31 Boc group enhances solubility; amino group enables further derivatization
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid (CAS 63845-28-3) Benzyloxycarbonyl (Cbz) Cbz-protected piperidine 277.32 Cbz group increases lipophilicity; used as an intermediate in peptide synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 2
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2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid

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